![molecular formula C12H7NO6 B11853415 9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one CAS No. 1930-56-9](/img/structure/B11853415.png)
9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-4-nitro-7H-Furo[3,2-g]chromen-7-on ist eine komplexe organische Verbindung mit der Summenformel C12H7NO6. Es ist ein Derivat von Furochromenon, das durch das Vorhandensein von Methoxy- und Nitrofunktionsgruppen gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-Methoxy-4-nitro-7H-Furo[3,2-g]chromen-7-on umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Nitrierung von 9-Methoxy-7H-Furo[3,2-g]chromen-7-on unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Einführung der Nitrogruppe in 4-Position zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
9-Methoxy-4-nitro-7H-Furo[3,2-g]chromen-7-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methoxygruppe kann zu einem entsprechenden Aldehyd oder einer Carbonsäure oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Natriummethoxid (NaOCH3) in Methanol für die nucleophile aromatische Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 9-Methoxy-4-nitro-7H-Furo[3,2-g]chromen-7-carbonsäure.
Reduktion: Bildung von 9-Methoxy-4-amino-7H-Furo[3,2-g]chromen-7-on.
Substitution: Bildung von 9-Methoxy-4-methoxy-7H-Furo[3,2-g]chromen-7-on.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-4-nitro-7H-Furo[3,2-g]chromen-7-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Aufgrund seiner einzigartigen chemischen Struktur wird es auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 9-Methoxy-4-nitro-7H-Furo[3,2-g]chromen-7-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können und so zu verschiedenen biologischen Wirkungen führen. Die Methoxygruppe kann ebenfalls eine Rolle bei der Modulation der Reaktivität der Verbindung und der Interaktion mit biologischen Molekülen spielen.
Wirkmechanismus
The mechanism of action of 9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Enthält zwei Methoxygruppen, die seine Reaktivität und Anwendungen beeinflussen können.
4-Methoxy-7H-Furo[3,2-g]chromen-7-on: Fehlt die Nitrogruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
9-Hydroxy-4-methoxy-7H-Furo[3,2-g]chromen-7-on: Enthält eine Hydroxygruppe anstelle einer Nitrogruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Einzigartigkeit
9-Methoxy-4-nitro-7H-Furo[3,2-g]chromen-7-on ist durch das Vorhandensein sowohl von Methoxy- als auch von Nitrogruppen einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
1930-56-9 |
|---|---|
Molekularformel |
C12H7NO6 |
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
9-methoxy-4-nitrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H7NO6/c1-17-12-10-7(4-5-18-10)9(13(15)16)6-2-3-8(14)19-11(6)12/h2-5H,1H3 |
InChI-Schlüssel |
CFMUZTVJQKVMAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1OC=C3)[N+](=O)[O-])C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)
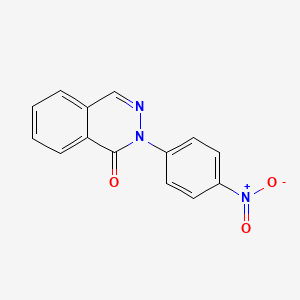
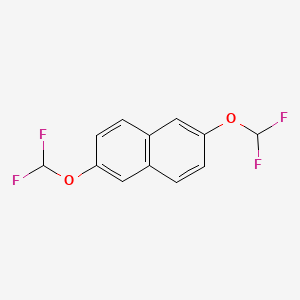
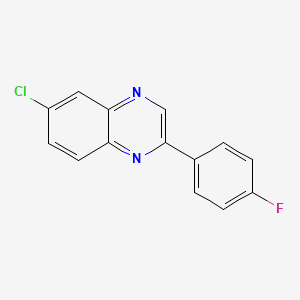

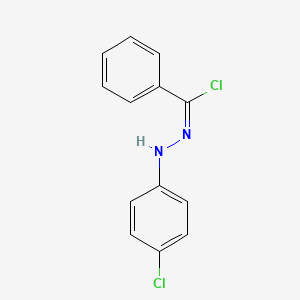
![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)
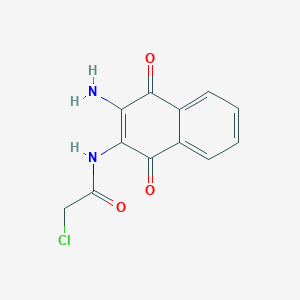
![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)

![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)

![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)
